Disodium Etidronate-d3 (methyl-d3)
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Overview
Description
Disodium Etidronate-d3 (methyl-d3) is an isotopically labeled compound, specifically a bisphosphonate, which is widely used in scientific research. The compound is known for its utility in studying bone resorption and other related processes due to its structural similarity to naturally occurring bisphosphonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium Etidronate-d3 (methyl-d3) typically involves the reaction of deuterated methyl groups with etidronic acid. The process includes the following steps:
Deuteration of Methyl Groups: The methyl groups are deuterated using deuterium gas or deuterated reagents.
Reaction with Etidronic Acid: The deuterated methyl groups are then reacted with etidronic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of Disodium Etidronate-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of methyl groups are deuterated.
Controlled Reaction: The deuterated methyl groups are reacted with etidronic acid in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium Etidronate-d3 (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .
Scientific Research Applications
Disodium Etidronate-d3 (methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in isotopic labeling studies.
Biology: Helps in studying bone resorption and related biological processes.
Medicine: Investigated for its potential in treating bone disorders such as osteoporosis and Paget’s disease.
Industry: Utilized in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of Disodium Etidronate-d3 (methyl-d3) involves its interaction with bone tissue. The compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in the bone matrix. This binding prevents the dissolution of these crystals, thereby reducing bone resorption .
Comparison with Similar Compounds
Similar Compounds
Disodium Alendronate: Another bisphosphonate used in treating bone disorders.
Disodium Ibandronate: Known for its higher potency in inhibiting bone resorption.
Disodium Risedronate: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Disodium Etidronate-d3 (methyl-d3) is unique due to its isotopic labeling, which makes it particularly useful in research applications where tracking and studying the compound’s behavior is essential .
Properties
Molecular Formula |
C2H6Na2O7P2 |
---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |
InChI Key |
GWBBVOVXJZATQQ-GXXYEPOPSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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